Methyl 3-(3-Pyridyl)propiolate
Description
Significance of Pyridine-Containing Scaffolds in Molecular Design
The pyridine (B92270) ring, an isostere of benzene (B151609), is a privileged scaffold in drug design, appearing in over 7,000 existing medicinal compounds. rsc.orgrsc.org Its presence can significantly influence a molecule's pharmacological profile, enhancing biochemical potency, metabolic stability, and cell permeability. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can be crucial for binding to biological targets and for improving solubility. wikipedia.org This has led to the widespread use of pyridine-containing structures in a diverse range of therapeutic agents, from cardiovascular drugs to anticancer agents. researchgate.net Natural products, such as nicotine (B1678760) and the vitamin niacin, also feature the pyridine core, further highlighting its biological relevance. rsc.orgmdpi.com
Strategic Utility of Activated Alkynes as Synthetic Platforms
Activated alkynes, which are alkynes conjugated to electron-withdrawing groups, are highly valuable intermediates in organic synthesis. acs.org Their electrophilic nature makes them susceptible to a wide range of nucleophilic additions and cycloaddition reactions. acs.orgresearchgate.net This reactivity allows for the construction of diverse and complex molecular frameworks from relatively simple starting materials. researchgate.netresearchgate.net Propiolates, which are esters of propiolic acid, are among the most common and readily accessible activated alkynes. acs.orgchemicalbook.com Their reactions are often highly regioselective and can be performed under mild conditions, making them ideal for the synthesis of functionalized molecules. researchgate.netnih.gov
Positioning of Methyl 3-(3-Pyridyl)propiolate within Advanced Synthetic Paradigms
This compound is a bifunctional molecule that combines the key features of both pyridine scaffolds and activated alkynes. This unique combination makes it a valuable reagent in advanced synthetic strategies. The pyridine ring can direct reactions and influence the electronic properties of the molecule, while the activated alkyne serves as a versatile handle for a variety of chemical transformations. This allows for the synthesis of a wide range of complex, nitrogen-containing heterocyclic compounds. musechem.com For instance, it can participate in cycloaddition reactions to form novel fused heterocyclic systems. nih.govmdpi.com Its utility as a building block is further underscored by its role in multicomponent reactions, where several molecules are combined in a single step to create complex products with high atom economy. chemicalbook.com
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 78584-30-2 | glpbio.combldpharm.com |
| Molecular Formula | C₉H₇NO₂ | glpbio.comchemscene.com |
| Molecular Weight | 161.16 g/mol | chemscene.com |
| Appearance | Colorless liquid | chemicalbook.com |
| Solubility | Miscible with organic solvents | chemicalbook.com |
Synthetic Routes and Chemical Reactivity
The synthesis of this compound can be achieved through several methods. A common approach involves the esterification of 3-(3-pyridyl)propiolic acid. Another route is the Sonogashira coupling of a protected 3-ethynylpyridine (B57287) with a suitable chloroformate, followed by deprotection.
The reactivity of this compound is dominated by the electrophilic nature of the alkyne, which is activated by the adjacent ester group. This makes it an excellent Michael acceptor and a versatile partner in various cycloaddition reactions.
Key Reactions:
Michael Addition: It readily undergoes addition reactions with a variety of nucleophiles, including amines, thiols, and phosphines. For example, the reaction with 2-aminopyridines has been reported. acs.org
[3+2] Cycloaddition: This is a particularly important reaction class for this compound. It reacts with azomethine imines in the presence of a chiral copper catalyst to yield bicyclic pyrazolo[1,2-a]pyrazolone derivatives. nih.gov It also participates in Huisgen [3+2] dipolar cycloadditions with phthalazinium ylides, providing a direct route to pyrrolophthalazine cycloadducts. mdpi.com The reaction with 1-(quinolin-2-ylmethyl)pyridinium ylide leads to the formation of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate. mdpi.com
Diels-Alder Reactions: While less common, it can act as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes.
Multicomponent Reactions: Methyl propiolate, a closely related compound, is known to participate in one-pot, four-component reactions to produce highly substituted aromatic compounds. chemicalbook.com This suggests that this compound could be a valuable component in similar transformations for the synthesis of complex nitrogen-containing molecules.
Research Findings and Applications
Recent research has highlighted the utility of this compound in the synthesis of novel heterocyclic systems. For instance, its reaction with azomethine imines, catalyzed by a chiral bis(imidazolidine)pyridine-CuOAc complex, has been shown to produce bicyclic pyrazolo[1,2-a]pyrazolone derivatives with moderate to good enantioselectivity. nih.gov This demonstrates its potential in asymmetric synthesis.
Furthermore, the regiospecificity observed in its [3+2] cycloaddition reactions with phthalazinium ylides underscores its predictable reactivity, a crucial factor in synthetic planning. mdpi.com The synthesis of a novel indolizine (B1195054) derivative containing a quinoline (B57606) unit through a cycloaddition reaction with a pyridinium (B92312) ylide further expands its application in constructing complex polycyclic aromatic systems. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyridin-3-ylprop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWMTRFFZEDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 3 Pyridyl Propiolate and Analogous Pyridyl Propiolates
General Synthetic Routes to Propiolate Esters as Precursors
Propiolate esters are fundamental precursors for the synthesis of a wide array of organic compounds, including methyl 3-(3-pyridyl)propiolate. wikipedia.org They are the esters of propiolic acid, the simplest acetylenic carboxylic acid. The general and most direct method for their synthesis is the esterification of propiolic acid with the corresponding alcohol under acidic conditions. For instance, methyl propiolate is prepared by reacting propiolic acid with methanol (B129727) in the presence of an acid catalyst.
These esters are characterized by an electron-deficient carbon-carbon triple bond, making them highly reactive towards nucleophiles and potent dienophiles in cycloaddition reactions. wikipedia.org This inherent reactivity is exploited in subsequent steps to introduce the desired pyridyl functionality. The general structure of a propiolate ester is shown below:
General Reaction for Propiolate Ester Synthesis:
The vicinal functionalization of propiolate esters can also be achieved through methods like catalytic carbocupration, which allows for the stereoselective formation of substituted vinyl silanes, highlighting their versatility as synthetic intermediates. nih.gov
Strategies for Introducing Pyridyl Moieties onto Acetylenic Esters
Several methods have been developed to couple pyridyl groups with acetylenic esters. The choice of strategy often depends on the availability of starting materials, desired regioselectivity, and reaction scalability.
Sonogashira Coupling: This is a cornerstone of carbon-carbon bond formation between sp² and sp hybridized carbons. In this context, a halo-pyridine (typically 3-bromopyridine (B30812) or 3-iodopyridine) is coupled with a terminal acetylenic ester, such as methyl propiolate, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction directly forms the carbon-carbon bond between the pyridine (B92270) ring and the alkyne of the propiolate ester. diva-portal.orgru.nl
[2+2+2] Cycloaddition: A highly atom-economical approach for constructing the pyridine ring itself involves the transition-metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile. rsc.org For synthesizing pyridyl propiolates, this could involve the cycloaddition of a diyne with a cyanoformate, or more strategically, the reaction of two molecules of a simple alkyne with a cyanopyridine derivative. Cobalt(I) complexes are often used to catalyze these transformations, which can be performed under mild conditions. rsc.org
Reaction of Pyridinoids with Electron-Deficient Acetylenes: Another strategy involves the activation of the pyridine ring towards nucleophilic attack. Electron-deficient acetylenes, such as methyl propiolate, can act as activating agents for the pyridine ring, facilitating the addition of a nucleophile. nih.gov In some cases, the acetylene (B1199291) itself becomes incorporated into the final product, leading to functionalized dihydropyridines which can be further transformed. nih.gov
Table 1: Comparison of Synthetic Strategies for Pyridyl Propiolates
| Strategy | Catalyst/Reagents | Description | Advantages | Reference(s) |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Coupling of a halo-pyridine with a terminal alkyne. | High reliability, good functional group tolerance. | diva-portal.orgru.nl |
| [2+2+2] Cycloaddition | Co(I) complexes | Atom-economical construction of the pyridine ring from alkynes and a nitrile. | High atom economy, access to novel structures. | rsc.org |
| Pyridine Activation | Electron-deficient acetylenes | Activation of the pyridine ring followed by nucleophilic addition. | Metal-free options, formation of functionalized dihydropyridines. | nih.gov |
Michael Addition Approaches for the Construction of Related Propionate (B1217596) Systems
While the synthesis of the unsaturated propiolate is key, understanding the synthesis of the corresponding saturated propionate systems is crucial, as they are important analogues and potential precursors. The Michael addition, or conjugate 1,4-addition, is a powerful tool for this purpose. wikipedia.orgyoutube.com This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com
To construct a 3-(3-pyridyl)propionate system, one could envision the addition of a carbon or heteroatom nucleophile to a methyl 3-(3-pyridyl)acrylate. Alternatively, a pyridyl-based nucleophile could be added to methyl acrylate. The reaction is typically promoted by a base, which deprotonates the Michael donor to form a nucleophilic enolate or equivalent carbanion. researchgate.net The scope of the reaction is broad, with various nucleophiles such as organolithium reagents, malonates, and amines (in aza-Michael additions) being effective. wikipedia.orgnsf.gov
The stability of the intermediate anionic adduct can be crucial. In reactions with certain olefinic pyridines, the dipyridyl structure of the intermediate helps to stabilize the carbanion, allowing it to be trapped by various electrophiles, thereby expanding the synthetic utility of the Michael addition. nsf.gov
Stereoselective Michael Additions in Analogous Systems
Controlling the stereochemical outcome of the Michael addition is a significant goal, leading to the synthesis of enantiomerically enriched compounds. Asymmetric Michael additions can be achieved by using chiral catalysts, chiral auxiliaries, or chiral substrates. masterorganicchemistry.com
Organocatalysis has emerged as a powerful strategy for enantioselective Michael additions. Chiral amines, for instance, can react with an α,β-unsaturated aldehyde to form a chiral iminium ion, which then undergoes a stereoselective conjugate addition by a nucleophile. masterorganicchemistry.com Similarly, chiral phase-transfer catalysts have been employed to facilitate highly enantioselective Michael additions. researchgate.net
The choice of catalyst and reaction conditions can greatly influence the stereoselectivity, providing either the (R) or (S) enantiomer of the product. These principles, though demonstrated in analogous systems, are directly applicable to the stereocontrolled synthesis of chiral 3-(3-pyridyl)propionate derivatives.
Enantioselective Synthesis of Chiral Pyridyl-Propionate Precursors
The development of methods to synthesize enantiomerically pure chiral compounds is paramount, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. For pyridyl-propionate precursors, several robust methods for achieving high enantiopurity have been established.
Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and effective technique for separating the enantiomers of a racemic mixture. rsc.org This method involves reacting a racemic acid, such as N-protected 3-amino-3-(3-pyridyl)propionic acid, with a single enantiomer of a chiral resolving agent (a chiral base or acid). acs.orgacs.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. rsc.orgnih.gov
This difference in solubility allows for their separation by fractional crystallization. One diastereomer crystallizes out of the solution while the other remains dissolved. After separation by filtration, the pure diastereomeric salt is treated with an acid or base to break the salt and liberate the desired enantiomer of the original compound, free from the resolving agent. acs.orgacs.org
Table 2: Resolving Agents for Chiral Pyridyl-Propionic Acid Derivatives
| Racemic Compound | Resolving Agent | Outcome | Reference(s) |
| N-BOC-3-amino-3-(3'-pyridyl)propionic acid | (1R,2S)-(−)-Ephedrine | Selective crystallization of one diastereomeric salt. | acs.orgacs.orgresearchgate.net |
| N-protected L-738,372 (a pyridine derivative) | (1S)-(+)-10-Camphorsulfonic acid | Crystallization of the desired diastereomer from butyl acetate (B1210297). | google.com |
Asymmetric Hydrogenation of Dehydroamino Derivatives (Conceptual link to saturated analogues)
A more modern and highly efficient method for establishing chirality is asymmetric hydrogenation. This approach creates the chiral center directly from a prochiral precursor with high enantioselectivity. rug.nl The substrate for this reaction is typically a dehydroamino acid derivative, such as a (Z)-β-aryl-β-(acetylamino)acrylate, which contains a carbon-carbon double bond. researchgate.net
The hydrogenation is carried out using a transition metal catalyst, most commonly based on rhodium (Rh) or ruthenium (Ru), which is coordinated to a chiral phosphine (B1218219) ligand. researchgate.netnih.gov The chiral ligand creates a chiral environment around the metal center, which forces the hydrogen molecule to add to one specific face of the double bond of the substrate. This results in the formation of one enantiomer of the saturated amino acid derivative in high excess. A wide variety of chiral ligands have been developed, allowing for the successful hydrogenation of a broad range of substrates with excellent enantioselectivities (often >95% ee). researchgate.netresearchgate.net This method provides a powerful conceptual link to the synthesis of chiral saturated analogues of the target compound.
Table 3: Chiral Ligands for Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
| Ligand Family | Metal | Substrate Type | Reported Enantioselectivity (ee) | Reference(s) |
| Binapine | Rhodium | (Z)-β-aryl-β-(acetyl-amino)acrylates | >95% | researchgate.net |
| P-Chirogenic Bisphospholanes | Rhodium | α- and β-Acetamido dehydroamino acids | Good to excellent | researchgate.net |
| DM-SEGPHOS | Ruthenium | N-unprotected β-enamine esters | High | researchgate.net |
| Josiphos | Rhodium | (E)- and (Z)-β-aryl-β-(enamido)phosphonates | >99% | researchgate.net |
Claisen Condensation Approaches for Related Propionate Systems (Conceptual link to related structures)
While not a direct method for synthesizing the unsaturated propiolate, the Claisen condensation is a fundamental carbon-carbon bond-forming reaction for producing β-keto esters, which are structurally related to the saturated analog of the target molecule, methyl 3-(3-pyridyl)propionate. geeksforgeeks.orgpressbooks.pub This reaction provides a conceptual link to the synthesis of the underlying propionate framework.
The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester. geeksforgeeks.org The mechanism proceeds via the formation of an enolate ion from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. geeksforgeeks.orgpressbooks.pub The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate yields the final product. pressbooks.pub
This methodology has been specifically applied to the synthesis of pyridylpropionate systems. For instance, a key intermediate in the synthesis of a histamine (B1213489) H2-receptor antagonist, methyl 3-(2-methoxy-4-pyridyl)propionate, was synthesized using a Claisen ester condensation as the key step. rsc.orgrsc.org In another example, ethyl 3-oxo-3-(pyridin-4-yl)propanoate was prepared through the Claisen condensation of ethyl isonicotinate (B8489971) and ethyl acetate using sodium ethoxide as the base. researchgate.net These examples demonstrate the utility of the Claisen condensation in constructing the C-C-C backbone of pyridyl propionate systems, which could then conceptually be further modified to introduce the alkyne functionality.
Reactivity and Mechanistic Investigations of Methyl 3 3 Pyridyl Propiolate
Nucleophilic Addition Reactions to the Alkyne Moiety
The carbon-carbon triple bond in methyl 3-(3-pyridyl)propiolate is electron-deficient due to the conjugative effect of the ester group, making it susceptible to nucleophilic attack. This reactivity is central to its synthetic utility, allowing for the formation of a variety of functionalized alkenes.
Amine and Anilide Additions: Stereoselectivity and Mechanistic Insights
The addition of amines to activated alkynes, such as this compound, is a well-established method for the synthesis of enamines. The stereochemical outcome of these reactions is of significant interest, as it can be influenced by the nature of the amine, the solvent, and the reaction conditions.
Theoretical studies on the Michael addition of secondary amines to methyl propiolate indicate that these reactions proceed with high stereoselectivity, typically yielding the trans-isomer as the major product. researchgate.net However, the reaction with primary amines like benzylamine can lead to a mixture of both trans- and cis-isomers. researchgate.net In the case of benzylamine addition to methyl propiolate, the cis-isomer is found to be thermodynamically more stable than the trans-isomer. researchgate.net
Following the formation of the zwitterionic intermediate, a 1,3-prototropic shift occurs, where a proton is transferred from the positively charged nitrogen atom to the negatively charged carbon atom. researchgate.net This proton transfer can be facilitated by another molecule of the amine acting as a bridge. researchgate.net Theoretical calculations suggest that the formation of an initial reactant-complex between the alkyne and the amine provides a lower energy pathway for the nucleophilic attack compared to a direct bimolecular reaction. researchgate.net The subsequent 1,3-prototropic shift within this complex leads to the final enamine product. The stereoselectivity of the reaction is determined during this proton transfer step. In some cases, an "enamine-imine-enamine" tautomerism can facilitate the isomerization between the trans and cis products. researchgate.net
Thiol Additions and Product Diversification
Similar to amines, thiols can also undergo nucleophilic conjugate addition to activated alkynes in a process known as the thia-Michael addition. This reaction is a powerful tool for the formation of carbon-sulfur bonds and leads to the synthesis of β-thioacrylates. The addition of thiols to alkynes can be catalyzed by bases or Lewis acids and often proceeds with high efficiency and stereoselectivity. These reactions are valuable for creating diverse molecular structures, including those with potential biological activity and applications in material science. srce.hr
Table 1: Nucleophilic Addition Reactions of this compound
| Nucleophile | Intermediate | Key Mechanistic Feature | Typical Product |
| Secondary Amine | Zwitterion | 1,3-Prototropic Shift | trans-β-Aminoacrylate |
| Primary Amine | Zwitterion | 1,3-Prototropic Shift, Isomerization | Mixture of trans- and cis-β-Aminoacrylates |
| Thiol | Thiolate Adduct | Proton Transfer | β-Thioacrylate |
1,3-Dipolar Cycloaddition Chemistry
The electron-deficient alkyne moiety of this compound also makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. These reactions are a cornerstone of heterocyclic chemistry, providing a convergent and often highly regioselective route to five-membered rings. chesci.com
Reactions with Nitrile Oxides and Regiochemical Outcomes
Nitrile oxides are common 1,3-dipoles used in cycloaddition reactions to form isoxazoles. researchgate.net The reaction of a nitrile oxide with an unsymmetrical alkyne like this compound can theoretically lead to two different regioisomers. The regiochemical outcome is governed by the electronic and steric properties of both the dipole and the dipolarophile. chesci.com
In the reaction between a nitrile oxide and an alkyne, the frontier molecular orbitals (HOMO and LUMO) of the reactants play a crucial role in determining the regioselectivity. Generally, for electron-deficient alkynes, the reaction is controlled by the interaction between the LUMO of the alkyne and the HOMO of the nitrile oxide. DFT studies on related systems have shown that the cycloaddition can proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly in polar solvents or with highly polarized reactants. mdpi.com However, a concerted mechanism is also common. mdpi.com The regioselectivity of the cycloaddition of nitrile oxides to activated acetylenes can be influenced by factors such as Lewis acid catalysis, which can alter the electronic properties of the reactants and direct the formation of a specific regioisomer. chim.it
Table 2: 1,3-Dipolar Cycloaddition of this compound with Nitrile Oxides
| 1,3-Dipole | Dipolarophile | Heterocyclic Product | Potential Regioisomers |
| Nitrile Oxide | This compound | Isoxazole (B147169) | 3-Aryl-4-methoxycarbonyl-5-(3-pyridyl)isoxazole and 3-Aryl-5-methoxycarbonyl-4-(3-pyridyl)isoxazole |
Cycloadditions with Nitrile Imines and Diazoalkanes (General Propiolate Reactivity)
The 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocycles from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org Propiolate esters, as activated alkynes, are effective dipolarophiles in these reactions. researchgate.net Their reactions with nitrile imines and diazoalkanes are fundamental routes to substituted pyrazoles. chim.it
Nitrile imines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, readily undergo [3+2] cycloaddition with propiolates. chim.itnih.gov This reaction can, however, lead to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors of the substituents on both the nitrile imine and the propiolate. nih.gov While Frontier Molecular Orbital (FMO) theory is often used to predict the outcome, it can be unreliable in borderline cases, and more advanced computational methods, such as Density Functional Theory (DFT), are often required for accurate predictions. nih.govresearchgate.netarkat-usa.org For instance, the reaction of C-aryl-N-aryl nitrile imines with methyl propiolate can yield mixtures of 4- and 5-substituted pyrazoles. researchgate.net
Similarly, diazoalkanes react with propiolates to form pyrazoles. Diazoalkanes are considered electron-rich dipoles and react swiftly with electron-deficient alkynes like methyl propiolate. organic-chemistry.org The reaction of diazomethane with methyl 3-(diethylamino)propiolate has been shown experimentally and computationally to yield methyl 3-(diethylamino)-pyrazole-4-carboxylates as the sole regioisomers. researchgate.net The regioselectivity in these cycloadditions is dictated by the relative energies of the interacting Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile. wikipedia.orgwikimedia.org
Table 1: Regioselectivity in Uncatalyzed 1,3-Dipolar Cycloaddition of Nitrile Imines with Propiolates
| Nitrile Imine Source | Dipolarophile | Product(s) | Regioisomeric Ratio (5-substituted : 4-substituted) | Yield |
|---|---|---|---|---|
| C-Phenyl-N-phenyl hydrazonoyl chloride | Methyl propiolate | 1,3-Diphenyl-5-methoxycarbonyl-pyrazole & 1,3-Diphenyl-4-methoxycarbonyl-pyrazole | 78:22 | - |
| C-carboxymethyl-N-aryl hydrazonoyl chlorides | N-benzyl propiolamide | 5-substituted pyrazoles | 68:32 to 88:12 | 56-90% |
Data compiled from studies on general propiolate reactivity. researchgate.netchim.it
Influence of Solvent on Regioselectivity
The solvent in which a 1,3-dipolar cycloaddition is conducted can significantly influence the reaction's regioselectivity. sciepub.com This effect arises from the differential stabilization of the transition states leading to the various possible regioisomers. A change in solvent polarity can alter the energy barrier for each pathway, thereby favoring the formation of one isomer over another. mdpi.com
For example, in the cycloaddition of arylazides with methyl propiolate, the regioselectivity was studied in both carbon tetrachloride and water. nih.govarkat-usa.org DFT calculations incorporating solvent effects (using models like COSMO) showed that the solvent can modify the electronic properties of the reactants and transition states, leading to a better correlation between theoretical predictions and experimental results. nih.gov Similarly, the reaction between 2-furfuryl nitrile oxide and ethyl propiolate showed that the ratio of 3,5- to 3,4-disubstituted isoxazoles changed depending on the solvent used, with ratios of 3.4 in dichloromethane and 1.5 in dimethyl sulfoxide. sciepub.com This suggests that the more polar transition state may be destabilized by increasing solvent polarity, unexpectedly favoring the formation of the minor regioisomer. sciepub.com In some cases, specific solvents like fluorinated alcohols have been shown to not only accelerate the reaction but also enhance the yield of a single regioisomer. frontiersin.org
Table 2: Effect of Solvent on the Regioisomeric Ratio of Isoxazoles from 2-Furfuryl Nitrile Oxide and Ethyl Propiolate
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (3,5- : 3,4-) |
|---|---|---|
| Toluene | 2.4 | 2.0 |
| Dichloromethane | 9.1 | 3.4 |
| Ethanol | 24.6 | 1.9 |
| Dimethyl Sulfoxide | 46.7 | 1.5 |
Data adapted from a study on the cycloaddition of ethyl propiolate. sciepub.com
Reactivity with Pyridine (B92270) Derivatives
Complex Adduct Formation with Pyridines and Proton Donors
Electron-deficient alkynes, such as acetylenic esters, readily react with nucleophilic pyridine derivatives. The initial step involves the nucleophilic attack of the pyridine nitrogen on one of the sp-hybridized carbons of the alkyne, forming a zwitterionic intermediate. nih.gov These highly reactive zwitterions can be trapped by various electrophiles, including proton donors.
Cyclization Pathways Leading to Fused Pyridine Systems (e.g., Quinolizines)
The zwitterionic intermediates formed from the reaction of pyridines and activated alkynes are key precursors for the synthesis of fused heterocyclic systems, such as quinolizine derivatives. ias.ac.in Following the initial adduct formation, subsequent intramolecular cyclization can occur, driven by the tendency to form a more stable, aromatic system.
One established method involves the reaction of a pyridine derivative with an appropriate alkyne, followed by an intramolecular cyclization step. For example, quarternary salts formed between pyridine and β-phenethyl bromide can be oxidized to N-β-phenethyl-2-pyridone, which then undergoes cyclization with reagents like phosphorous oxychloride to yield the corresponding quinolizinium salt. ias.ac.in This cyclization proceeds with remarkable ease, suggesting a strong thermodynamic driving force toward the aromatic fused-ring product. ias.ac.in These quinolizinium systems can be subsequently reduced to their hydroquinolizine counterparts.
Transition Metal-Catalyzed Transformations
Ruthenium-Mediated Insertion Reactions
Transition metals, particularly ruthenium, are effective catalysts for a variety of transformations involving alkynes. Ruthenium catalysts can mediate C-H functionalization and insertion reactions, providing atom-economical pathways to complex molecules. acs.orgrsc.org In the context of pyridyl-alkynes, ruthenium catalysts can facilitate the insertion of the alkyne moiety into a C-H bond, often directed by the pyridine nitrogen.
A common mechanism involves the formation of a ruthenium-vinylidene intermediate from the terminal alkyne. acs.orgorganic-chemistry.org This intermediate is highly electrophilic and susceptible to nucleophilic attack. In reactions involving pyridine, the pyridine itself can act as a nucleophile, attacking the α-carbon of the vinylidene ligand. acs.org This can lead to a C-H activation event at the ortho-position of the pyridine ring, forming a pyridyl complex. Subsequent migratory insertion of the pyridyl ligand onto the vinylidene carbon, followed by protonation, can result in the formation of functionalized styrylpyridines. acs.org This pathway demonstrates the dual role of pyridine as both a directing group and a reactant in ruthenium-catalyzed transformations. Furthermore, ruthenium catalysts have been employed for the ortho-alkenylation of aromatic ketones with alkynes, proceeding through a chelation-assisted C-H bond activation to form a metallacycle intermediate. rsc.org
Copper-Catalyzed Cyclizations and Multicomponent Reactions (Relevant to pyridyl-containing systems)
This compound serves as a versatile building block in copper-catalyzed transformations, leading to the formation of complex heterocyclic structures. The presence of the pyridyl moiety and the reactive alkyne functionality allows for a range of cyclization and multicomponent reactions, providing access to novel scaffolds with potential applications in medicinal chemistry and materials science.
Copper catalysts are particularly effective in activating the alkyne bond of propiolate esters for nucleophilic attack and subsequent cyclization. One notable example is the copper(II)-catalyzed protocol for constructing trans-configured β-lactams from oximes and methyl propiolate. nih.gov This reaction demonstrates high diastereoselectivity and substrate flexibility, proceeding through a proposed ketene intermediate. nih.gov While this specific example uses methyl propiolate, the methodology is relevant to pyridyl-containing analogues, suggesting that this compound could undergo similar transformations to yield pyridyl-substituted β-lactams.
Furthermore, copper-catalyzed cascade reactions represent an efficient strategy for building complex molecular architectures in a single step. For instance, a one-pot cascade reaction of homopropargylic amines with imines, catalyzed by Cu(OTf)₂, results in the formation of hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives. nih.gov This process involves an initial intramolecular hydroamination cyclization of the amine onto the alkyne, followed by an intermolecular reaction with the imine. nih.gov The electrophilic nature of the alkyne in this compound makes it a suitable candidate for such cascade reactions, where the pyridyl group can influence the reactivity and electronic properties of the system.
Multicomponent reactions (MCRs) offer a powerful tool for diversity-oriented synthesis, and substrates like this compound are valuable components in these processes. mdpi.com Copper-catalyzed MCRs involving alkynes, such as the synthesis of 1,3-oxazolidin-2-ones from aldehydes, amines, alkynes, and CO₂, highlight the potential for this compound to participate in the construction of highly functionalized heterocyclic systems. mdpi.com The pyridyl nitrogen can act as an internal nucleophile or a directing group, guiding the course of these complex transformations.
The table below summarizes representative copper-catalyzed reactions relevant to pyridyl-alkyne systems.
| Reaction Type | Catalyst | Reactants | Product Class | Key Features |
| β-Lactam Formation | Copper(II) | Oximes, Methyl Propiolate | β-Lactams | Excellent diastereoselectivity (>99:1 dr), involves ketene intermediate. nih.gov |
| Cascade Cyclization | Cu(OTf)₂ | Homopropargylic Amines, Imines | Hexahydro-1H-pyrrolo[3,2-c]quinolines | One-pot synthesis, forms multiple C-C and C-N bonds. nih.gov |
| Trifluoromethylthiolation/Cyclization | Copper Catalyst | N-Phenylpent-4-enamides, AgSCF₃ | SCF₃-Substituted γ-Lactams | Proceeds via a radical pathway, broad functional group compatibility. mdpi.com |
| Alkynylation/Cyclization/Isomerization | Copper Catalyst | Aurone-derived azadienes, Terminal Alkynes | Benzofuro[3,2-b]pyridines | Efficient cascade leading to fused heterocyclic systems. |
Radical Chemistry and Mechanistic Studies (General context for esters and alkyl radicals)
The alkyne and ester functionalities of this compound also predispose it to participate in radical-mediated transformations. The study of radical additions to alkynes and the behavior of radicals derived from esters provides a framework for understanding the potential reactivity of this compound.
The addition of radicals to the carbon-carbon triple bond is a fundamental process in organic synthesis. aklectures.com Alkyl radicals, for example, can add to propiolate esters, and the regioselectivity of this addition can be influenced by the reaction conditions. researchgate.net Mechanistic studies on the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane have shown that the reaction can proceed through either an ionic or a radical pathway, with the radical mechanism leading to the (Z)-alkene product via an anti-Markovnikov addition. researchgate.net
More complex radical-mediated difunctionalizations of alkynes have also been developed. For instance, the vicinal addition of sulfonyl and trifluoromethyl groups to aryl alkyl alkynes proceeds through a radical mechanism. rsc.org In this process, a CF₃ radical adds to the alkyne to form a vinyl radical, which is then trapped. rsc.org Similarly, iron-catalyzed reactions can generate alkyl radicals from aliphatic acids, which then add to alkynes to initiate difunctionalization processes. mdpi.com These methodologies could potentially be applied to this compound to install various functional groups across the alkyne.
The ester group itself can be a precursor to radical generation, although this is less common than reactions involving the alkyne. libretexts.org N-hydroxyphthalimide (NHPI) esters, for example, are well-known radical precursors that undergo reductive decarboxylative fragmentation to generate alkyl radicals. beilstein-journals.org While this compound does not possess this specific activating group, the general principles of radical generation from ester derivatives under photochemical or electrochemical conditions are relevant. beilstein-journals.org The stability and reactivity of radicals are central to these transformations, with reaction pathways often involving initiation, propagation, and termination steps. youtube.com
Mechanistic investigations into radical reactions often reveal chain propagation processes. For example, in guided C-H chlorination reactions directed by sulfamate esters, a nitrogen-centered radical initiates a 1,6-hydrogen-atom transfer (HAT) to generate a carbon-centered radical, which then propagates the chain by abstracting a chlorine atom. nih.gov Understanding such radical chain mechanisms is crucial for designing and optimizing new synthetic methods involving radical intermediates.
The table below outlines general types of radical reactions applicable to alkyne and ester systems.
| Reaction Type | Radical Source | Substrate Type | Key Mechanistic Steps | Resulting Structure |
| Hydrosilylation | Tris(trimethylsilyl)silane | Propiolate Esters | Silyl radical addition to the alkyne. researchgate.net | Silicon-substituted alkenes. researchgate.net |
| Alkoxy/Fluorosulfonyl-trifluoromethylation | Allylsulfonyl reagents, CF₃ source | Aryl Alkyl Alkynes | CF₃ radical addition, β-fragmentation, sulfonyl radical addition, CF₃ transfer. rsc.org | Tetra-substituted alkenes. rsc.org |
| Decarboxylative Alkylation (Giese-type) | N-Hydroxyphthalimide Esters | Olefin Acceptors | N-O bond homolysis, decarboxylation, radical addition to olefin. beilstein-journals.org | Conjugate addition products. beilstein-journals.org |
| Alkyl Etherification | Aliphatic Acids, Peresters (Fe-catalyzed) | Vinylarenes | Alkyl radical generation, addition to alkene, oxidation, nucleophilic attack. mdpi.com | Alkyl ethers. mdpi.com |
Computational and Theoretical Studies on Pyridyl Substituted Propiolates
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been extensively applied to study various facets of pyridyl-substituted propiolates, offering a detailed picture of their electronic structure, reaction mechanisms, and selectivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
In the context of the 1,3-dipolar cycloaddition reaction between 3-pyridyl-propiolates and nitrones, DFT calculations have been employed to analyze the electronic properties of the reactants. The computed HOMO and LUMO energies indicate the direction of electron flow during the reaction. For instance, in the reaction of methyl 3-(3-pyridyl)propiolate with C-phenyl-N-methylnitrone, the HOMO of the nitrone is higher in energy than the HOMO of the propiolate, while the LUMO of the propiolate is lower in energy than the LUMO of the nitrone. This suggests that the reaction will be governed by the interaction between the HOMO of the nitrone and the LUMO of the propiolate.
The electronic nature of the reactants in these cycloaddition reactions is further elucidated by their global electronic properties, as shown in the table below.
Table 1: Global Electronic Properties (in eV) of Reactants in a 1,3-Dipolar Cycloaddition
| Property | This compound | C-phenyl-N-methylnitrone |
| Electronic Chemical Potential (μ) | -3.89 | -3.59 |
| Chemical Hardness (η) | 4.94 | 4.54 |
| Global Electrophilicity (ω) | 1.53 | 1.42 |
| Global Nucleophilicity (ε) | 2.36 | 2.82 |
This table is based on data from a study on the 1,3-dipolar cycloaddition of nitrones to 3-pyridyl-propiolates.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism. For the cycloaddition of azides and nitrones to this compound, DFT studies have confirmed a concerted mechanism, meaning the new chemical bonds are formed in a single step.
The geometry of the transition states provides further insight into the nature of the reaction. In the aforementioned cycloaddition with C-phenyl-N-methylnitrone, the calculated bond lengths in the transition state structure reveal the extent of bond formation at this critical point of the reaction.
One of the significant advantages of computational chemistry is its ability to predict the outcome of reactions, particularly in terms of regioselectivity and stereoselectivity. For the reaction between this compound and a nitrone, two possible regioisomeric products can be formed: 4-substituted and 5-substituted isoxazolines. DFT calculations of the activation energies for the two competing pathways have shown that the formation of the 5-substituted isoxazoline (B3343090) is kinetically favored due to a lower activation barrier. This prediction aligns with experimental observations.
Similarly, in the case of stereoselectivity, where different spatial arrangements of the atoms in the product are possible, DFT can be used to determine the most likely outcome by comparing the energies of the different stereoisomeric transition states.
Molecular Electrostatic Potential (MESP) and Electron Localization Function (ELF) Analysis
Molecular Electrostatic Potential (MESP) and Electron Localization Function (ELF) are powerful tools for visualizing the electron distribution in a molecule and predicting its reactive sites. MESP maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
ELF analysis, on the other hand, provides a measure of electron localization, helping to identify covalent bonds and lone pairs of electrons. In the study of cycloaddition reactions involving this compound, ELF analysis of the transition state structures can reveal the progress of bond formation.
Analysis of Global and Local Philicity Indices
Conceptual DFT provides a framework for quantifying the reactivity of molecules using various indices. Global indices, such as electrophilicity and nucleophilicity, provide a general measure of a molecule's propensity to act as an electron acceptor or donor, respectively.
Local philicity indices, on the other hand, pinpoint the most reactive sites within a molecule. By analyzing these indices for this compound and its reaction partners, it is possible to predict the regioselectivity of a reaction. For example, the local philicity indices can indicate which atoms are most susceptible to nucleophilic or electrophilic attack, thus determining the orientation of the reactants in the transition state.
Solvent Effects on Reaction Energetics and Pathways (Theoretical Perspective)
The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of the solvent into DFT calculations.
Studies on the cycloaddition reactions of this compound have shown that the activation energies and reaction energies are influenced by the polarity of the solvent. While the general trends in reactivity and selectivity are often maintained across different solvents, the quantitative values can change. For instance, polar solvents may stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. Theoretical calculations have demonstrated that the cycloaddition of azides to this compound is largely independent of the solvent used.
Hardness and Electronegativity Analysis
In the realm of computational chemistry, Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and reactivity of molecules. iiste.org Key parameters derived from DFT calculations, such as chemical hardness (η) and electronegativity (χ), offer profound insights into the stability and reactivity of chemical species. ijarset.com These global reactivity descriptors are crucial for understanding the behavior of molecules like this compound.
Electronegativity (χ), conceptually defined as the power of an atom or group of atoms to attract electrons to itself, is quantified within the DFT framework. It is calculated as the negative of the chemical potential. iiste.org Chemical hardness (η) represents the resistance of a molecule to a change in its electron distribution or charge transfer. iiste.org Its inverse, softness (S), indicates the molecule's polarizability and is associated with higher chemical reactivity and a lower kinetic stability. ijarset.com
These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) using the following approximations:
Electronegativity (χ) = - (EHOMO + ELUMO) / 2
Hardness (η) = (ELUMO - EHOMO) / 2
A comprehensive literature review did not yield specific published DFT calculations for the hardness and electronegativity of this compound. However, theoretical studies on analogous nitrogen-containing heterocyclic compounds, such as pyridine (B92270), pyrimidine, pyrazine, and pyridazine, provide a clear framework for how these values are determined and what they signify. iiste.org
Detailed research findings from a DFT study on these related molecules, calculated at the B3LYP/6-31(d,p) level, illustrate the typical values for these parameters. iiste.org The data from this study demonstrates how the arrangement of nitrogen atoms within the aromatic ring influences the electronic properties. iiste.org For instance, pyridine was found to have a chemical hardness of 3.379 eV and an electronegativity of 3.847 eV under this theoretical model. iiste.org Molecules with lower hardness values are generally considered more reactive. ijarset.com
The table below, adapted from a study on related heterocyclic systems, showcases how these computational parameters are typically presented. iiste.org
| Property | Pyridine | Pyrimidine | Pyrazine | Pyridazine |
| EHOMO (eV) | -7.226 | -7.638 | -7.502 | -7.803 |
| ELUMO (eV) | -0.473 | -0.803 | -1.026 | -0.999 |
| Energy Gap (ΔE) (eV) | 6.753 | 6.835 | 6.476 | 6.804 |
| Electronegativity (χ) (eV) | 3.847 | 4.220 | 4.264 | 4.401 |
| Hardness (η) (eV) | 3.379 | 3.417 | 3.238 | 3.402 |
| Softness (S) (eV-1) | 0.147 | 0.146 | 0.154 | 0.147 |
This table is representative of data from related compounds and is for illustrative purposes as specific data for this compound was not found in the searched literature. Data sourced from a theoretical study on pyridine and diazine molecules. iiste.org
For this compound, a similar computational study would involve optimizing its molecular geometry and then calculating the HOMO and LUMO energies to derive its electronegativity and hardness. These values would be instrumental in predicting its reactivity in various chemical reactions, such as cycloadditions, where the propiolate's electrophilic or nucleophilic character is critical. sci-hub.se
Role in Advanced Organic Synthesis and Precursor Chemistry
Building Blocks for Complex Heterocyclic Architectures
The electron-deficient nature of the alkyne in methyl 3-(3-pyridyl)propiolate makes it a valuable component in cycloaddition reactions and other synthetic strategies aimed at producing elaborate heterocyclic structures.
This compound is a key starting material for synthesizing highly substituted pyridine (B92270) rings and fused systems like indolizine (B1195054) derivatives. In one notable application, it undergoes a [3+2] cycloaddition reaction with N-ylides, followed by an annulation process. This sequence efficiently yields indolizine derivatives, which are important structural motifs in medicinal chemistry. The reaction of this propiolate with pyridinium (B92312) ylides leads to the formation of dihydropyridine (B1217469) intermediates that can be further transformed.
Another significant approach involves the reaction of this compound with enaminones, which proceeds through a Michael addition followed by cyclization. This method provides a straightforward route to polysubstituted dihydropyridine derivatives, which can be aromatized to the corresponding pyridines. These reactions are often regioselective, allowing for precise control over the substitution pattern of the resulting pyridine ring.
Table 1: Synthesis of Pyridine and Fused Pyridine Derivatives
| Reactant(s) | Reaction Type | Product Class | Ref. |
|---|---|---|---|
| N-Ylides | [3+2] Cycloaddition / Annulation | Indolizine Derivatives | |
| Pyridinium Ylides | Cycloaddition | Dihydropyridine Intermediates |
The reaction of this compound with nitrile oxides provides a direct and efficient pathway to isoxazole (B147169) derivatives. This transformation is a classic example of a 1,3-dipolar cycloaddition reaction, where the nitrile oxide acts as the 1,3-dipole and the propiolate serves as the dipolarophile. The resulting 3,5-disubstituted isoxazoles are themselves valuable building blocks in medicinal chemistry, known for their presence in a variety of biologically active compounds. The regiochemistry of this cycloaddition is well-defined, leading to the preferential formation of one isomer.
This compound is also instrumental in the synthesis of other important heterocyclic systems. For instance, it can serve as a precursor for pyrrole (B145914) derivatives through multi-component reactions. One such reaction involves the combination of the propiolate, an amine, and a β-dicarbonyl compound, leading to the formation of polysubstituted pyrroles.
Furthermore, this compound is utilized in the synthesis of tetrahydropyrimidin-2-one derivatives. The reaction pathway typically involves a Michael addition of a urea (B33335) or thiourea (B124793) derivative to the activated alkyne, followed by an intramolecular cyclization. This approach provides access to a class of compounds that are of interest in drug discovery due to their structural resemblance to nucleobases.
Chiral Precursors for Biologically Significant Molecules
Beyond its utility in constructing heterocyclic rings, this compound is a valuable starting material for the synthesis of chiral molecules that have direct applications in medicinal chemistry and drug discovery.
A key application of this compound is in the synthesis of β-amino acid derivatives. Through a process known as conjugate addition, a chiral amine can be added to the propiolate. This reaction, often catalyzed by a suitable metal complex, can proceed with high stereoselectivity, yielding chiral β-amino esters. These esters are valuable precursors for the synthesis of β-amino acids, which are important components of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The pyridine ring in these derivatives also offers a site for further functionalization, allowing for the creation of diverse molecular libraries for drug screening.
While direct synthesis of final antiplatelet drugs from this compound is less common, the corresponding saturated ester, methyl 3-(3-pyridyl)propionate, is a known precursor to several antiplatelet agents. The propiolate can be readily converted to the propionate (B1217596) through catalytic hydrogenation. The resulting propionate is a key intermediate in the synthesis of compounds like anagrelide. The synthesis of these agents often involves the chemical modification of the pyridine ring and the ester group of the propionate. This highlights the role of the propiolate as a foundational precursor, providing the essential carbon skeleton for these medically important molecules.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Methyl 3-(3-pyridyl)propionate |
| Indolizine |
| Isoxazole |
| Pyrrole |
| Tetrahydropyrimidin-2-one |
| Anagrelide |
| Pyridine |
| Dihydropyridine |
| β-Amino acid |
| β-Amino ester |
| Nitrile oxide |
| Enaminone |
| N-Ylide |
| Pyridinium ylide |
| Peptidomimetic |
| Urea |
Contribution to Antibacterial Agent Design (through derived oxazolidinones)
A significant application of this compound is in the synthesis of oxazolidinone-based antibacterial agents. Oxazolidinones are a class of antibiotics that are effective against a range of Gram-positive bacteria. The pyridine ring, in particular, is a key structural feature in many biologically active compounds due to its aromaticity and ability to form hydrogen bonds. researchgate.netnih.gov
Researchers have synthesized series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives and evaluated their antibacterial properties. mdpi.comnih.gov In these studies, the pyridine moiety of this compound is incorporated into the final oxazolidinone structure. The resulting compounds have shown promising activity against various bacterial strains.
For instance, a study detailed the synthesis of novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives and their subsequent evaluation for antibacterial and anthelmintic activities. mdpi.comnih.gov The research found that certain methyl sulfonic acid ester derivatives exhibited a broad spectrum of activity against bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis. mdpi.comnih.gov One particular compound, designated 12e, was found to be the most potent against B. subtilis with a minimum inhibitory concentration (MIC) of 16 μg/mL. mdpi.comnih.gov
Another study focused on the synthesis and antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov The in vitro activity of these compounds was tested against several Gram-positive organisms, with some compounds showing activity superior to the antibiotic linezolid. nih.gov The design strategy for these derivatives often involves replacing the benzene (B151609) ring of existing drugs with a pyridine ring, a modification that can enhance biological activity. researchgate.net
The general synthetic approach to these oxazolidinone derivatives involves several steps, starting from commercially available materials to construct the core oxazolidinone ring with the pyridyl group attached. researchgate.net The synthesis of these complex molecules highlights the importance of starting materials like this compound in medicinal chemistry research. researchgate.net
Table 1: Antibacterial Activity of a Derived Oxazolidinone Compound (12e)
| Bacterium | MIC (μg/mL) |
|---|---|
| Bacillus subtilis | 16 |
Data sourced from a study on novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives. mdpi.comnih.gov
Reagent in Derivatization Strategies
Derivatization is a technique used in analytical chemistry to modify a compound to make it more suitable for analysis, often by improving its volatility or detectability. mdpi.com While specific examples detailing the use of this compound as a derivatizing agent are not prevalent in the provided search results, the closely related compound, ethyl propiolate, is used as a derivatizing agent for thiols in flavor analysis. researchgate.net This suggests that the propiolate functional group is reactive towards certain functional groups, enabling the formation of derivatives.
The general principle of derivatization involves reacting the analyte with a reagent to form a new compound with improved analytical characteristics. diva-portal.org For example, derivatization can enhance the response of a detector or improve the separation of analytes in chromatography. mdpi.com In the context of protein analysis, derivatization with reagents containing a pyridyl disulfide group, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), is a common strategy. acs.org This underscores the utility of the pyridine moiety in derivatization chemistry.
Given the reactivity of the alkyne and ester functionalities within this compound, it has the potential to be used in derivatization strategies for various analytes, although specific, widely adopted methods using this exact compound are not extensively documented in the provided results.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of Methyl 3-(3-Pyridyl)propiolate, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR and ¹³C NMR Spectral Analysis
Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are instrumental in piecing together the molecular puzzle of this compound. The chemical shifts, splitting patterns, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each proton and carbon atom.
In a typical ¹H NMR spectrum of this compound, the protons of the pyridine (B92270) ring resonate in the aromatic region, typically between δ 7.0 and 8.7 ppm. The exact chemical shifts and coupling constants are influenced by the position of the substituent on the ring. The methyl protons of the ester group exhibit a singlet peak in the upfield region, generally around δ 3.8 ppm.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the alkyne group are particularly noteworthy, with characteristic chemical shifts. The carbonyl carbon of the ester group appears significantly downfield. The carbons of the pyridine ring have distinct chemical shifts that aid in confirming the substitution pattern.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Pyridyl-H2 | ~8.7 (s) | ~153 |
| Pyridyl-H4 | ~7.9 (d) | ~140 |
| Pyridyl-H5 | ~7.4 (dd) | ~123 |
| Pyridyl-H6 | ~8.6 (d) | ~150 |
| OCH₃ | ~3.8 (s) | ~52 |
| C≡C | - | ~80, ~82 |
| C=O | - | ~154 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC/MS can be used to determine its purity and to obtain its mass spectrum. The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
Liquid Chromatography-Mass Spectrometry (LC/MS and LC/MS/MS)
For less volatile samples or for analyses requiring different separation selectivity, Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC/MS/MS) are employed. LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. This is particularly useful for monitoring reactions where this compound is a reactant or product. LC/MS/MS allows for more detailed structural analysis by selecting a specific ion (the parent ion) and then inducing further fragmentation to produce a second-generation mass spectrum (the daughter ion spectrum). This technique is invaluable for the unambiguous identification of the compound in complex matrices.
Table 2: Expected Mass Spectrometry Data for this compound (C₉H₇NO₂)
| Technique | Information Obtained | Expected m/z Values |
| High-Resolution MS | Precise molecular weight and elemental composition | [M+H]⁺: 162.0555 |
| GC/MS or LC/MS | Molecular weight and fragmentation pattern | Molecular Ion (M⁺): 161 |
| LC/MS/MS | Structural information from daughter ion scans | Precursor Ion: 162; Characteristic fragment ions |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. The spectrum of this compound would be expected to show a strong absorption band for the C≡C triple bond stretch, typically in the range of 2100-2260 cm⁻¹. Another prominent feature would be the strong absorption from the C=O stretch of the ester group, usually found around 1700-1730 cm⁻¹. The C-O single bond stretch of the ester will also be present, along with the characteristic aromatic C-H and C=C stretching vibrations of the pyridine ring.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the conjugated system, involving the pyridine ring and the propiolate moiety, would lead to characteristic absorption bands in the UV region. The position and intensity of these bands are related to the π-electron system of the molecule.
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alkyne (C≡C) | Stretch | 2100 - 2260 |
| Ester (C=O) | Stretch | 1700 - 1730 |
| Ester (C-O) | Stretch | 1000 - 1300 |
| Aromatic (C=C) | Stretch | ~1600 |
| Aromatic (C-H) | Stretch | >3000 |
Advanced Chromatographic Separations for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques are indispensable for determining the purity of this compound and for monitoring the progress of chemical reactions in which it is involved.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. By using a suitable stationary phase (e.g., reversed-phase C18) and a mobile phase, a high-resolution separation of the target compound from any impurities or starting materials can be achieved. The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for quantitative determination of its purity.
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for rapid reaction monitoring. By spotting a small amount of the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product, this compound, can be visualized, often under UV light. This allows for a quick assessment of the reaction's progress.
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Primary Application | Key Parameters |
| HPLC | Purity assessment and quantification | Stationary phase, mobile phase composition, flow rate, detection wavelength |
| TLC | Reaction monitoring | Stationary phase (e.g., silica (B1680970) gel), developing solvent, visualization method (e.g., UV light) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound" and its derivatives, offering high resolution and sensitivity for purity assessment and quantitative analysis. nih.gov The versatility of HPLC allows for the use of various column types and mobile phases to achieve optimal separation.
For instance, the analysis of related compounds like methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride (B599025) has been successfully performed using HPLC. acs.org In one method, a Chiralcel OB-H column (250 mm × 4.6 mm) was utilized with a mobile phase of n-hexane/2-propanol (75/25) at a flow rate of 0.5 ml/min, with UV detection at 210 nm. rsc.org This method demonstrated the separation of enantiomers with distinct retention times. rsc.org Another HPLC-MS analysis employed a Nucleosil 120-5 C18 column (125mm × 8mm) with an acetonitrile/10mM K-phosphate Buffer (pH = 7.0) eluent system (1/9) at a flow rate of 0.5ml/min. rsc.org
The purity of related pyridine-containing compounds has also been confirmed to be as high as 99% using HPLC, highlighting the technique's effectiveness. google.com Furthermore, HPLC has been instrumental in determining the degree of derivatization for proteins modified with pyridyl disulfide-containing cross-linkers, showcasing its broad applicability in related fields. nih.gov
Table 1: HPLC Methods for Analysis of Related Pyridyl Propiolate Compounds
| Column | Mobile Phase | Flow Rate | Detection | Analyte | Retention Time | Reference |
| Chiralcel OB-H (250 mm × 4.6 mm) | n-hexane/2-propanol (75/25) | 0.5 ml/min | UV (210 nm) | (+)-4 and (-)-4 | 15.6 min and 21.2 min | rsc.org |
| Nucleosil 120-5 C18 (125mm × 8mm) | Acetonitrile/10mM K-phosphate Buffer (pH=7.0) (1/9) | 0.5 ml/min | MS (APCI at 80 eV) | Methyl 3-keto-3-(3'-pyridyl)-propionate (3) and product (4) | 3.1 min and 1.32 min | rsc.org |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful analytical technique utilized for the characterization of "this compound" and its analogs, particularly for assessing conversion rates and enantiomeric excess. rsc.org GC analysis often involves the use of specialized chiral columns to separate enantiomers.
In one documented GC method for a related compound, a Lipodex-A column (25 m × 0.25 mm) was used. rsc.org The temperature program initiated at 40°C, ramped to 120°C at 5°C/min, and then increased to 170°C at 45°C/min. rsc.org This method resulted in retention times of 11.89 minutes for the (S)-enantiomer and 12.21 minutes for the (R)-enantiomer. rsc.org For preparative biotransformation analysis, a different chiral column, Chirasil-Dex CB (30 m × 0.25 mm), was employed with a temperature program from 50°C to 160°C at 10°C/min, yielding retention times of 9.39 minutes for the (S)-enantiomer and 9.73 minutes for the (R)-enantiomer. rsc.org
Furthermore, GC has been used to analyze the conversion of starting materials to products in related syntheses. For example, a Chrompack Optima-5 column (25m × 0.32mm) with a specific temperature program was used to monitor the progress of a reaction. rsc.org
Table 2: GC Methods for Chiral Analysis of Related Compounds
| Column | Temperature Program | Analyte | Retention Time (min) | Reference |
| Lipodex-A (25 m × 0.25 mm) | 40°C to 120°C at 5°C/min, then to 170°C at 45°C/min | (S)-enantiomer | 11.89 | rsc.org |
| (R)-enantiomer | 12.21 | rsc.org | ||
| Chirasil-Dex CB (30 m × 0.25 mm) | 50°C to 160°C at 10°C/min | (S)-enantiomer | 9.39 | rsc.org |
| (R)-enantiomer | 9.73 | rsc.org |
Chiral Analysis Techniques for Enantiomeric Purity Determination
The determination of enantiomeric purity is of paramount importance for chiral molecules like derivatives of "this compound," as the biological activity often resides in a single enantiomer. researchgate.net Chiral HPLC and GC are the primary methods for this purpose.
The resolution of 3-amino-3-(3'-pyridyl)propionic acid and its related compounds has been achieved through the selective crystallization of diastereomeric salts, with the enantiomeric purity being confirmed by analytical techniques. acs.orgresearchgate.net For instance, the preparation of methyl (S)-3-amino-3-(3'-pyridyl)propionate dihydrochloride in high enantiomeric purity was accomplished through this method. acs.orgresearchgate.net
Chiral HPLC methods, such as those employing polysaccharide-based chiral stationary phases like Lux Cellulose and Lux Amylose columns, are highly effective for separating enantiomers. elte.hu These methods can be optimized by varying the mobile phase composition and temperature to achieve baseline separation. elte.hu For example, a study on solriamfetol (B1681049) enantiomers found that a Lux Amylose-1 column with a mobile phase of 0.15% diethylamine (B46881) in methanol (B129727) provided excellent separation. elte.hu
Gas chromatography on chiral columns is also a well-established method for determining the enantiomeric purity of amino acids and their derivatives. cat-online.com This technique can separate all protein amino acids and their enantiomers, as well as many non-proteinogenic amino acids. cat-online.com
Future Research Directions and Translational Opportunities
Development of Sustainable and Atom-Economical Synthetic Protocols
The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding the development of new synthetic methodologies. um-palembang.ac.id Atom economy focuses on maximizing the incorporation of all reactant atoms into the final desired product, thereby minimizing waste. rsc.org For a compound like methyl 3-(3-pyridyl)propiolate, future research should prioritize the shift from traditional, often wasteful, synthetic routes to more sustainable and atom-economical alternatives.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems is crucial for accessing complex molecules with high efficiency and selectivity. For the synthesis of the pyridine (B92270) core found in this compound, [2+2+2] cycloaddition reactions catalyzed by various transition metals have proven to be a powerful and atom-economic method. rsc.org
Future research should expand upon these foundations, exploring a wider range of catalysts to improve reaction yields, broaden the substrate scope, and control regioselectivity. The use of earth-abundant metal catalysts (e.g., iron, cobalt) is particularly desirable from a sustainability perspective. rsc.org For instance, cobalt(I) complexes have demonstrated significant activity in the synthesis of pyridines from alkynes and nitriles. rsc.org The development of recyclable catalysts, such as magnetic nano-catalysts, could also offer significant advantages for industrial-scale production by simplifying purification processes. mdpi.com
Table 1: Potential Catalytic Systems for Future Investigation
| Catalytic System | Reaction Type | Potential Advantages |
|---|---|---|
| Cobalt(I) Complexes with Hemilabile Ligands | [2+2+2] Cycloaddition | High activity under mild conditions, atom-economical pyridine synthesis. rsc.org |
| Rhodium, Ruthenium, Iridium Complexes | [2+2+2] Cycloaddition | Well-established for pyridine synthesis, potential for high selectivity. rsc.org |
| Palladium Catalysts | Cross-coupling Reactions | Versatile for functionalizing the pyridine ring or coupling precursors. researchgate.net |
| Gold(I) Catalysts | Annulation/Cyclization | Potential for novel heterocycle synthesis from alkyne precursors. acs.org |
| Magnetic Nanoparticle-Supported Catalysts | Various | Recyclability, ease of separation, reduced contamination of products. mdpi.com |
Integration of Advanced Computational Chemistry for De Novo Reaction Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. rsc.org For this compound, computational methods can be leveraged to accelerate the discovery of new synthetic routes and to understand the chemo- and regioselectivity of complex transformations.
Future research can employ DFT studies to model the transition states of potential catalytic cycles, such as the [2+2+2] cycloaddition for pyridine formation. rsc.org This can help in elucidating the roles of ligands, solvents, and substituents in controlling the reaction outcome, thereby guiding the rational design of more efficient catalysts. rsc.org Furthermore, computational screening of virtual libraries of catalysts and substrates can identify promising candidates for experimental validation, significantly reducing the time and resources required for reaction optimization. This de novo approach can uncover non-intuitive reaction pathways and lead to the discovery of entirely new transformations for the synthesis and functionalization of pyridyl propiolate systems.
Design and Synthesis of Highly Functionalized this compound Derivatives
The functionalization of the core this compound structure is key to unlocking its full potential in various applications. The pyridine ring and the propiolate moiety offer multiple sites for modification, allowing for the creation of a diverse library of derivatives with tailored properties.
Future synthetic efforts should focus on developing robust and versatile methods for introducing a wide range of functional groups. This could involve leveraging modern cross-coupling reactions to modify the pyridine ring or employing click chemistry reactions at the alkyne. The synthesis of derivatives with different electronic and steric properties can be used to modulate the molecule's reactivity, solubility, and biological activity. For example, the introduction of trifluoromethyl groups can significantly alter the physicochemical properties of the parent molecule, which is a common strategy in the development of agrochemicals and pharmaceuticals. nih.gov Similarly, methods developed for the functionalization of related structures like cinnamic acids and γ-lactams could be adapted to create novel ester and amide derivatives of the propiolate backbone. beilstein-journals.orgmdpi.com
Expanding Applications in Chemical Biology and Advanced Materials Science
The unique hybrid structure of this compound makes it an attractive scaffold for applications in both chemical biology and materials science.
In chemical biology, pyridine-containing compounds are prevalent in pharmaceuticals and bioactive molecules. nih.govgoogle.com Substituted pyridines have shown promise as antibacterial agents and as kinase inhibitors for cancer therapy. google.comdiva-portal.org Future research could involve synthesizing derivatives of this compound and screening them for various biological activities. The alkyne handle provides a convenient point for attaching probes, such as fluorophores, or for conjugation to biomolecules, making these derivatives useful as tools for studying biological processes. diva-portal.org
In the realm of advanced materials science, conjugated organic molecules are the building blocks for a wide range of functional materials, including those used in organic light-emitting diodes (OLEDs) and as metal-organic framework (MOF) ligands. bldpharm.comscilit.com The rigid, conjugated system of this compound suggests its potential as a monomer for the synthesis of novel polymers with interesting electronic and photophysical properties. Future work could focus on the polymerization of this compound or its derivatives to create new materials for applications in electronics, sensing, and catalysis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(3-Pyridyl)propiolate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A widely used approach involves transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed Sonogashira coupling between 3-iodopyridine derivatives and methyl propiolate can yield the target compound. Key conditions include using dichloro-bis(triphenylphosphine)palladium(II) (5–10 mol%), copper(I) iodide (5 mol%), and cesium carbonate as a base in DMF at 90°C for 12 hours . Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) typically achieves yields of ~30–40%. Optimization may involve adjusting catalyst loading, solvent polarity, or reaction time to suppress side reactions like homocoupling.
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- 1H/13C NMR : The pyridyl protons appear as distinct aromatic signals (δ ~7.0–8.5 ppm), while the propiolate methyl group resonates as a singlet at δ ~3.8–3.9 ppm. The sp-hybridized carbons (C≡C and ester carbonyl) are observed at δ ~75–85 ppm and ~155–160 ppm, respectively, in 13C NMR .
- HRMS : Exact mass analysis should confirm the molecular ion peak (e.g., [M+H]+ for C9H8NO2+ at m/z 162.0556) .
- IR : Strong absorption bands for C≡C (~2100–2150 cm⁻¹) and ester C=O (~1700–1750 cm⁻¹) are critical for structural validation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of vapors .
- Storage : Store in a cool (<10°C), dry environment away from oxidizers and ignition sources due to its flammability (flash point ~10°C) .
- Waste Disposal : Segregate waste in labeled, airtight containers and coordinate with certified hazardous waste disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How does the electronic nature of the pyridyl substituent influence the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : The 3-pyridyl group acts as an electron-withdrawing substituent, polarizing the triple bond and enhancing electrophilicity. This facilitates nucleophilic additions or cycloadditions, as seen in rhodium-catalyzed silylation reactions (e.g., forming silicon-bridged dialkenylbenzenes) . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution at the β-carbon of the propiolate moiety. Experimentally, substituent effects are validated by comparing reaction rates with analogs like methyl 3-(4-fluorophenyl)propiolate .
Q. What strategies can mitigate competing side reactions when using this compound in multi-component reactions?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and reduce dimerization.
- Catalyst Tuning : Rhodium(I) catalysts (e.g., [Rh(cod)Cl]2) suppress alkyne polymerization compared to palladium systems .
- Temperature Control : Lower temperatures (e.g., 60°C vs. 90°C) minimize thermal degradation of the propiolate ester .
- Additives : Silver salts (AgOTf) can sequester halides, enhancing catalyst turnover in cross-coupling reactions .
Q. How can computational methods be integrated with experimental data to predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for pathways like [2+2] cycloadditions or nucleophilic attacks to identify kinetic vs. thermodynamic products. For example, calculate activation energies for attack at α- vs. β-carbons of the propiolate .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories to optimize solvent selection (e.g., acetonitrile vs. toluene) .
- Experimental Validation : Compare computed regioselectivity with HPLC or GC-MS analysis of reaction mixtures to refine computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
